molecular formula C19H18N4O3 B2477171 N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide CAS No. 1021062-55-4

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide

Cat. No. B2477171
CAS RN: 1021062-55-4
M. Wt: 350.378
InChI Key: YMUQKWLKGDRHIE-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

  • Synthesis and Derivatives : A study by Ibrahim and Behbehani (2014) discusses the synthesis of novel pyridazin-3-one derivatives, which are structurally related to the compound . This research highlights the general route for synthesizing these derivatives and their potential applications in creating fused azines (Ibrahim & Behbehani, 2014).

  • Antimicrobial Activity : Hossan et al. (2012) synthesized a series of compounds, including pyridines and pyrimidinones, starting from citrazinic acid. These compounds have been evaluated for their antimicrobial properties, suggesting potential pharmaceutical applications (Hossan et al., 2012).

  • Molecular Docking and In Vitro Screening : Research by Flefel et al. (2018) on novel pyridine derivatives involved in silico molecular docking screenings towards GlcN-6-P synthase. This study indicates the compound's potential in biomedical research, particularly in molecular docking studies (Flefel et al., 2018).

  • Pharmacological Studies : Maione et al. (2020) explored the pharmacological profile of pyridazine derivatives, including arylpiperazinylalkyl pyridazinones, highlighting their antinociceptive and anti-inflammatory properties. This research provides insights into the compound's potential therapeutic applications (Maione et al., 2020).

properties

IUPAC Name

N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-18(14-26-16-6-2-1-3-7-16)21-11-12-23-19(25)9-8-17(22-23)15-5-4-10-20-13-15/h1-10,13H,11-12,14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUQKWLKGDRHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide

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